Ethyl 5-bromo-1H-indole-7-carboxylate
Overview
Description
Ethyl 5-bromo-1H-indole-7-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of Ethyl 5-bromo-1H-indole-7-carboxylate is 268.11 . The InChI code is 1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-bromo-1H-indole-7-carboxylate are not detailed in the search results, indole derivatives are known to possess various biological activities .Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-indole-7-carboxylate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
The Structure and Synthesis of Brominated Ethyl Indole Carboxylates
- Research on the structure of monobrominated ethyl indole carboxylates, including 7-bromoindole, has provided insights into the synthesis and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of Ethyl 5-bromo-1H-indole-7-carboxylate (Leggetter & Brown, 1960).
Synthesis Techniques and Reaction Studies
- Studies have explored the Friedel-Crafts reaction involving ethyl indole carboxylates, revealing the synthesis of various acylindole carboxylates, including derivatives similar to Ethyl 5-bromo-1H-indole-7-carboxylate (Murakami et al., 1988).
- Investigations into the synthesis of brominated and hydroxylated indole carboxylate esters provide insights into the synthesis techniques and optimization processes relevant to Ethyl 5-bromo-1H-indole-7-carboxylate (Huang Bi-rong, 2013).
Crystallography and Molecular Analysis
- Crystal structure analysis and Hirshfeld surface analysis of related indole derivatives contribute to our understanding of the molecular structure and intermolecular interactions, which is essential for the application of Ethyl 5-bromo-1H-indole-7-carboxylate in various fields (Geetha et al., 2017).
Potential Biological Applications
- Brominated indole derivatives from marine sponges, closely related to Ethyl 5-bromo-1H-indole-7-carboxylate, have been studied for their biological activities, providing a foundation for exploring potential pharmaceutical applications (Segraves & Crews, 2005).
Antiviral Research
- Synthesis and evaluation of similar ethyl indole-3-carboxylates for their antiviral activities in vitro, especially against hepatitis B and influenza viruses, hint at the possible application of Ethyl 5-bromo-1H-indole-7-carboxylate in antiviral research (Chai et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPFHVKOHMYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731544 | |
Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-indole-7-carboxylate | |
CAS RN |
1065181-58-9 | |
Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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